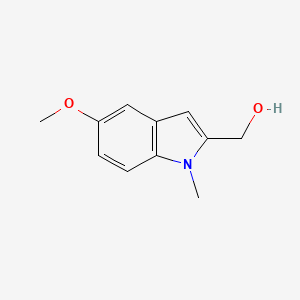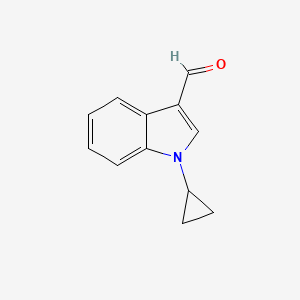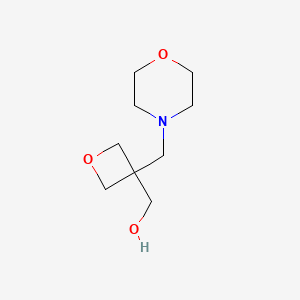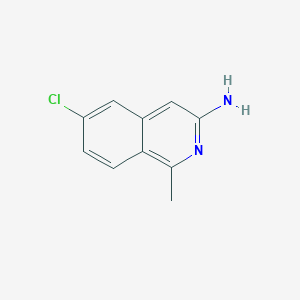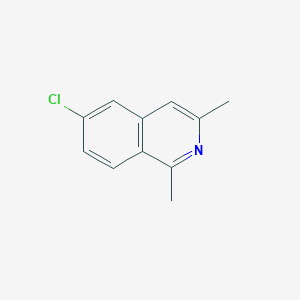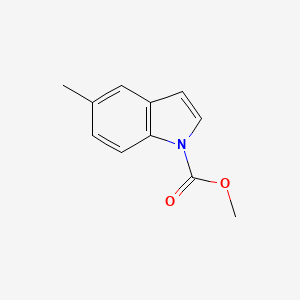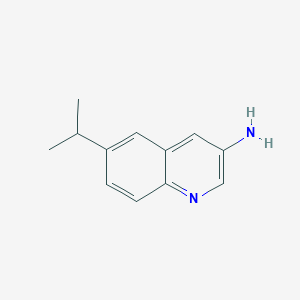![molecular formula C8H7N3O3 B11905387 methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1207176-21-3](/img/structure/B11905387.png)
methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for iodination, sodium methoxide for cyclization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
Applications De Recherche Scientifique
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and apoptosis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Pyrimidine derivatives: These compounds have a broader range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Uniqueness
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for developing targeted therapies .
Propriétés
Numéro CAS |
1207176-21-3 |
|---|---|
Formule moléculaire |
C8H7N3O3 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-6(11-5)9-3-10-7(4)12/h2-3H,1H3,(H2,9,10,11,12) |
Clé InChI |
NDGDEDNPYUBXSV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11905308.png)
